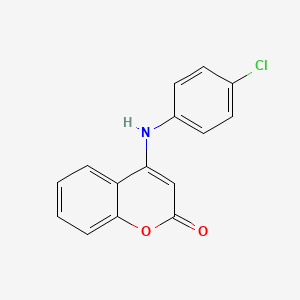

4-(4-chloroanilino)-2H-chromen-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(4-chloroanilino)chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClNO2/c16-10-5-7-11(8-6-10)17-13-9-15(18)19-14-4-2-1-3-12(13)14/h1-9,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTKKFDIRDFFXEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=O)O2)NC3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00377022 | |

| Record name | 4-(4-Chloroanilino)-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24526-89-4 | |

| Record name | 4-(4-Chloroanilino)-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical properties of 4-anilino-2H-chromen-2-one derivatives.

An In-Depth Technical Guide to the Physicochemical Properties of 4-Anilino-2H-chromen-2-one Derivatives

Authored by: Senior Application Scientist

Introduction

The 4-anilino-2H-chromen-2-one scaffold, a prominent member of the coumarin family, represents a "privileged structure" in medicinal chemistry.[1] This core is characterized by a coumarin (2H-chromen-2-one) nucleus fused to an aniline moiety at the 4-position. The inherent chemical reactivity and structural features of this scaffold, such as the aromatic rings and the hydrogen-bonding capability of the lactone oxygen atoms, make it a versatile template for designing therapeutic agents.[2] Derivatives of this class have demonstrated a remarkable breadth of pharmacological activities, including potent anticancer, antimicrobial, anti-inflammatory, and antioxidant effects.[1][2][3]

This guide provides an in-depth analysis of the key physicochemical properties of 4-anilino-2H-chromen-2-one derivatives. Moving beyond a mere catalog of data, we will explore the causal relationships between molecular structure, spectroscopic behavior, electronic properties, and biological function. The methodologies and insights presented herein are designed to equip researchers, scientists, and drug development professionals with a robust framework for advancing the discovery of novel therapeutics based on this versatile scaffold.

Molecular Architecture and Synthesis Strategy

The foundational structure of these derivatives is the key to their activity. The core consists of a benzopyran-2-one system where the hydrogen at the 4-position is substituted with an anilino group (-NH-Ph). The true versatility of this scaffold arises from the potential for substitution on both the coumarin and the aniline aromatic rings. These substitutions profoundly influence the molecule's steric, electronic, and lipophilic properties, thereby modulating its biological potency and selectivity.[3]

General Synthesis Pathway

The most common and direct route to synthesizing the 4-anilino-2H-chromen-2-one core is through the condensation of 4-hydroxycoumarin with a desired aniline derivative. This reaction is typically performed at an elevated temperature, often without a solvent, or by refluxing in a high-boiling point solvent.[2] The reaction proceeds via a nucleophilic attack of the aniline nitrogen on the C4 carbon of the 4-hydroxycoumarin, followed by dehydration.

Caption: General synthesis workflow for 4-anilino-2H-chromen-2-one derivatives.

Detailed Experimental Protocol: Synthesis of 4-anilino-2H-chromen-2-one

This protocol describes a self-validating system for synthesizing the parent compound, which can be adapted for various substituted derivatives.

Objective: To synthesize 4-anilino-2H-chromen-2-one via thermal condensation.

Materials:

-

4-hydroxycoumarin (0.01 mol)

-

Aniline (0.01 mol)

-

Methanol (30 ml)

-

0.1 M aqueous Sodium Hydroxide (NaOH)

-

Acetone and n-hexane (for TLC)

Instrumentation:

-

Round-bottom flask with reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer

-

Thin Layer Chromatography (TLC) plates

-

Melting point apparatus

Procedure:

-

Reaction Setup: Combine 4-hydroxycoumarin (0.01 mol) and aniline (0.01 mol) in a round-bottom flask.

-

Condensation: Heat the mixture with stirring at 160°C for approximately 20 minutes. The mixture will melt and then solidify.

-

Reaction Monitoring: Monitor the reaction's progress using TLC with an acetone/n-hexane mobile phase to confirm the consumption of reactants.[2]

-

Work-up: Allow the reaction mixture to cool to room temperature. Dissolve the resulting solid in 30 ml of methanol.

-

Precipitation: While stirring, add 0.1 M aqueous NaOH dropwise to the methanolic solution. The product will precipitate out of the solution within 5-10 minutes.[2]

-

Isolation & Purification: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water and then a small amount of cold methanol to remove any unreacted starting materials.

-

Drying & Characterization: Dry the purified product in a vacuum oven. Determine the melting point and characterize the structure using spectroscopic methods (IR, NMR, MS). The yield should be calculated based on the starting amount of 4-hydroxycoumarin.

Spectroscopic and Structural Elucidation

The unambiguous characterization of synthesized 4-anilino-2H-chromen-2-one derivatives is paramount. A combination of spectroscopic techniques provides a complete picture of the molecular structure.[4][5]

Spectroscopic Data Summary

The following table summarizes the characteristic spectroscopic data for representative 4-anilino-2H-chromen-2-one derivatives.

| Technique | Region/Shift | Assignment | Reference |

| FT-IR (cm⁻¹) | ~3400-3300 | N-H stretching | [2] |

| ~1730-1650 | C=O stretching (lactone) | [2] | |

| ~1640-1600 | C=C stretching (aromatic) | [2] | |

| ~1350-1250 | C-O-C stretching | [2] | |

| ¹H-NMR (δ ppm) | ~10.5 | s, 1H, -NH | [2] |

| ~8.4 - 6.5 | m, Ar-H (Coumarin & Aniline rings) | [2] | |

| ~5.7 | s, 1H, C3-H | [2] | |

| UV-Vis (nm) | ~375 | Absorption Max (λabs) in DMSO | [6] |

| ~440 | Emission Max (λem) in DMSO | [6] |

Photophysical Properties

Many 4-anilino-2H-chromen-2-one derivatives exhibit strong fluorescence, typically in the blue region of the spectrum.[6] This property is highly sensitive to the electronic nature of the substituents on the aniline ring.

| Compound | Substitution (Aniline Ring) | λabs (nm) | λem (nm) | Stokes Shift (nm) | Quantum Yield (ΦF) |

| Parent | H | ~375 | ~440 | ~65 | 0.41 |

| Analog | p-methyl | Not Specified | ~440 | Not Specified | 0.83 |

Data obtained in DMSO.[6]

The causality is clear: electron-donating groups, such as a methyl group at the para-position, enhance the fluorescence quantum yield. Conversely, electron-withdrawing groups can lead to weaker fluorescence.[6] This phenomenon is critical for applications in bio-imaging and fluorescent probes.

Computational Analysis: A DFT Perspective

Density Functional Theory (DFT) has become an indispensable tool for predicting and rationalizing the physicochemical properties of complex organic molecules.[4][7] For 4-anilino-2H-chromen-2-one derivatives, DFT calculations provide profound insights into their electronic structure and reactivity, which are directly correlated with their biological activity.

Caption: Workflow correlating DFT calculations with experimental properties.

Frontier Molecular Orbitals (FMOs) and Reactivity

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The energy gap (ΔE = E_LUMO - E_HOMO) is a critical descriptor. A smaller energy gap implies higher reactivity and greater polarizability.[4]

DFT studies on related chromene derivatives have shown that modifications to the scaffold can significantly alter the energy gap. For instance, in one study, derivative 4a had a lower band gap (5.168 eV) compared to derivative 4b (6.308 eV), indicating that 4a is more reactive.[4] This increased reactivity is often associated with enhanced biological interactions.

Global Reactivity Descriptors

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's stability and reactivity.[8]

| Descriptor | Formula | Significance |

| Hardness (η) | (E_LUMO - E_HOMO) / 2 | Resistance to change in electron distribution |

| Softness (S) | 1 / (2η) | Measure of polarizability and reactivity |

| Electronegativity (χ) | -(E_HOMO + E_LUMO) / 2 | Tendency to attract electrons |

| Electrophilicity (ω) | χ² / (2η) | Capacity to accept electrons |

A compound with a smaller hardness value and a larger softness value is generally more reactive.[4] These computational parameters provide a theoretical basis for screening derivatives and prioritizing candidates for synthesis and biological evaluation.

Structure-Activity Relationships (SAR)

The biological activity of 4-anilino-2H-chromen-2-one derivatives is not arbitrary; it is a direct consequence of their physicochemical properties. The nature and position of substituents dictate how the molecule interacts with its biological target.[3]

Anticancer Activity

Many derivatives exert their anticancer effects by inhibiting protein kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[3] The anilino moiety often acts as a hinge-binding region within the ATP-binding pocket of these kinases.

Caption: Structure-Activity Relationship (SAR) logic for the scaffold.

Antimicrobial Activity

A variety of 4-anilino-2H-chromen-2-one derivatives have been synthesized and tested for their ability to inhibit bacterial growth.[2] Studies have shown that certain compounds exhibit significant inhibitory action against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria.[2] The presence of specific substituents, often halogens or other electron-withdrawing groups on the aniline ring, can enhance this activity, likely by altering membrane permeability or interaction with essential bacterial enzymes.

Protocol: Antimicrobial Susceptibility Testing (Agar Well Diffusion)

Objective: To determine the inhibitory effect of synthesized derivatives against selected bacterial strains.

Materials:

-

Synthesized 4-anilino-2H-chromen-2-one derivatives

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Nutrient agar plates

-

Sterile cork borer (6 mm diameter)

-

Positive control (e.g., standard antibiotic)

-

Negative control (e.g., DMSO solvent)

-

Micropipettes

Procedure:

-

Inoculum Preparation: Prepare a standardized suspension of the test bacteria in sterile saline, adjusted to a McFarland standard of 0.5.

-

Plate Preparation: Using a sterile cotton swab, evenly streak the bacterial inoculum over the entire surface of a nutrient agar plate to create a lawn.

-

Well Creation: Use a sterile cork borer to punch uniform wells (6 mm diameter) into the agar.

-

Sample Loading: Add a defined volume (e.g., 100 µL) of the test compound solution (dissolved in DMSO at a specific concentration) into a designated well. Similarly, load the positive and negative controls into separate wells.

-

Incubation: Incubate the plates at 37°C for 24 hours.

-

Data Analysis: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters. A larger zone indicates greater antimicrobial activity. Compare the results for the test compounds against the controls.[2]

Conclusion

The 4-anilino-2H-chromen-2-one scaffold is a rich source of biologically active compounds. This guide has demonstrated that a deep understanding of the physicochemical properties—elucidated through a synergistic combination of synthesis, advanced spectroscopic characterization, and computational DFT analysis—is fundamental to rationally designing potent and selective therapeutic agents. The interplay between the electronic nature of substituents and the resulting photophysical and biological properties provides a clear roadmap for future drug discovery efforts. By leveraging the principles of structure-activity relationships, researchers can continue to unlock the full therapeutic potential of this remarkable class of molecules.

References

- Benchchem. (n.d.). Structure-Activity Relationship of 4-Anilinocoumarin Derivatives: A Comprehensive Technical Guide.

- Journal of Applied Pharmaceutical Science. (2022). Synthesis and evaluation of novel 4-anilinocoumarin derivatives as potential antimicrobial agents.

- Benchchem. (n.d.). In-Depth Technical Guide: Spectroscopic Properties of 4-(Anilino)-2H-chromen-2-one Derivatives.

- ResearchGate. (2025). Synthesis, Characterization and Biological activity of new derivatives of Chromen-2-one.

- PMC - PubMed Central. (n.d.). Exploring Biological Activity of 4-Oxo-4H-furo[2,3-h]chromene Derivatives as Potential Multi-Target-Directed Ligands.

- PMC - NIH. (n.d.). Biological and Medicinal Properties of Natural Chromones and Chromanones.

- ResearchGate. (2022). Synthesis, antioxidant and DFT study of some 4-methyl-2H-chromen-2-one derivatives.

- PMC - PubMed Central. (n.d.). Synthesis, spectroscopic, SC-XRD/DFT and non-linear optical (NLO) properties of chromene derivatives.

- PMC - PubMed Central. (2020). 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold.

- MDPI. (n.d.). Synthesis and Molecular Descriptor Characterization of Novel 4-Hydroxy-chromene-2-one Derivatives as Antimicrobial Agents.

- ResearchGate. (n.d.). Synthesis, computational studies, and Hirshfeld surface analysis of 2H-chromen-2-one and imine derivatives.

- European Journal of Chemistry. (2025). Crystal structures, computational studies, and Hirshfeld surface analysis on 7-hydroxy-4-methyl-2H-chromen-2-one and 7-hydroxy-4-methyl-8-nitro-2H-chromen-2-one.

- ResearchGate. (n.d.). Structures of some 2-amino-4H-chromenes with diverse biological and pharmacological activities.

- ResearchGate. (2021). Spectroscopic and computational study of chromone derivatives with antitumor activity: detailed DFT, QTAIM and docking investigations.

- ResearchGate. (n.d.). 4H-Chromenes with biological activity.

- Neuman, R. C. (n.d.). Organic Spectrometry.

Sources

- 1. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. japsonline.com [japsonline.com]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis, spectroscopic, SC-XRD/DFT and non-linear optical (NLO) properties of chromene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. people.chem.ucsb.edu [people.chem.ucsb.edu]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Spectroscopic Analysis of 4-(4-chloroanilino)-2H-chromen-2-one: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the core spectroscopic techniques utilized in the structural elucidation and characterization of 4-(4-chloroanilino)-2H-chromen-2-one. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are engaged in the synthesis and analysis of coumarin-based compounds.

Introduction: The Significance of this compound

This compound belongs to the coumarin family, a class of compounds renowned for their diverse pharmacological activities.[1] The substituent at the 4-position of the coumarin scaffold significantly influences its biological properties. The presence of the 4-chloroanilino moiety is of particular interest for its potential to modulate activity through halogen bonding and altered electronic properties. A thorough spectroscopic analysis is paramount to confirm the molecular structure, assess purity, and understand the electronic and photophysical characteristics that underpin its potential applications.

This guide will delve into the practical and theoretical aspects of Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS) as they apply to the analysis of this specific molecule.

Molecular Structure

To provide a clear visual reference for the subsequent spectroscopic discussion, the molecular structure of this compound is presented below.

Caption: Molecular structure of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a fundamental technique for probing the electronic transitions within a molecule.[2] For coumarin derivatives, the absorption spectra are typically characterized by π-π* transitions within the aromatic system.[3] The position and intensity of these absorption bands are sensitive to the nature and position of substituents on the coumarin ring.

Experimental Protocol

-

Sample Preparation: Prepare a dilute solution of this compound in a spectroscopic grade solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to yield an absorbance value between 0.2 and 0.8 at the wavelength of maximum absorption (λmax) to ensure adherence to the Beer-Lambert Law.

-

Instrumentation: Use a double-beam UV-Vis spectrophotometer.

-

Blank Correction: Record a baseline spectrum using a cuvette containing only the solvent.

-

Measurement: Record the absorption spectrum of the sample solution over a wavelength range of approximately 200-500 nm.

-

Data Analysis: Identify the λmax values and calculate the molar extinction coefficient (ε) using the Beer-Lambert equation (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

Expected Spectral Features and Interpretation

Coumarin and its derivatives generally exhibit two main absorption bands.[3] The introduction of an amino group at the 4-position, which acts as an electron-donating group, is expected to cause a bathochromic (red) shift in the absorption maxima due to intramolecular charge transfer (ICT) from the aniline moiety to the electron-withdrawing lactone carbonyl group of the coumarin core.[4] The presence of the electron-withdrawing chloro group on the aniline ring may slightly modulate this effect.

| Feature | Expected Wavelength Range | Transition Type |

| Band I | 320-380 nm | π-π* (Intramolecular Charge Transfer) |

| Band II | 250-300 nm | π-π* (Local Excitation within Benzene/Pyrone Rings) |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is an indispensable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol

-

Sample Preparation: The sample can be analyzed as a solid using the KBr pellet method or as a thin film. For the KBr method, a small amount of the compound is intimately mixed with dry potassium bromide powder and pressed into a transparent disk.

-

Instrumentation: Use a Fourier-Transform Infrared spectrometer.

-

Background Spectrum: Record a background spectrum of the empty sample compartment or the KBr pellet without the sample.

-

Measurement: Place the sample in the IR beam and record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to specific functional groups and vibrational modes.

Expected Spectral Features and Interpretation

The FT-IR spectrum of this compound will exhibit characteristic peaks corresponding to its various functional groups.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3300-3400 | N-H stretching | Secondary Amine |

| 1700-1730 | C=O stretching (lactone) | α,β-Unsaturated Lactone |

| 1600-1620 | C=C stretching | Aromatic Rings |

| 1500-1580 | N-H bending | Secondary Amine |

| 1000-1100 | C-O-C stretching | Ether linkage in coumarin |

| 750-850 | C-H out-of-plane bending | Aromatic Rings |

| 700-800 | C-Cl stretching | Aryl Chloride |

The position of the lactone C=O stretching vibration is particularly diagnostic. For 4-aminocoumarins, this band is often observed at a lower frequency compared to unsubstituted coumarin due to the electron-donating effect of the amino group, which reduces the double bond character of the carbonyl.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR reveals the number of different types of protons, their chemical environment, and their connectivity, while ¹³C NMR provides information about the different types of carbon atoms.

Experimental Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid overlapping solvent peaks with signals from the analyte.

-

Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Measurement: Acquire a standard one-dimensional proton NMR spectrum.

-

¹³C NMR Measurement: Acquire a proton-decoupled ¹³C NMR spectrum.

-

Data Analysis: Integrate the proton signals, determine their chemical shifts (δ) in parts per million (ppm), and analyze the splitting patterns (multiplicities) and coupling constants (J). Assign the carbon signals based on their chemical shifts and, if necessary, by using 2D NMR techniques like HSQC and HMBC.

Expected Spectral Features and Interpretation

The ¹H NMR spectrum will show distinct signals for the protons of the coumarin ring and the chloroaniline moiety.

| Proton(s) | Expected Chemical Shift (δ, ppm) | Multiplicity |

| N-H | 8.0 - 9.5 | Singlet (broad) |

| Aromatic (Coumarin) | 7.0 - 8.0 | Multiplets |

| Aromatic (Chloroaniline) | 6.8 - 7.5 | Doublets of Doublets |

| C3-H | 5.5 - 6.0 | Singlet |

The exact chemical shifts will be influenced by the solvent and the electronic effects of the substituents. The downfield shift of the N-H proton is characteristic of its involvement in intramolecular hydrogen bonding or its acidic nature.

The ¹³C NMR spectrum will display signals for all the carbon atoms in the molecule.

| Carbon(s) | Expected Chemical Shift (δ, ppm) |

| C=O (Lactone) | 160 - 165 |

| Aromatic/Vinylic | 100 - 155 |

| C-Cl | 125 - 135 |

The chemical shift of the carbonyl carbon is a key indicator of the electronic environment of the lactone ring.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns.

Experimental Protocol

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).[6]

-

Ionization: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are commonly used for coumarin derivatives.[7] Electron Ionization (EI) can also be employed, particularly with GC-MS.[8]

-

Mass Analysis: A high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap) is preferred for accurate mass measurements.

-

Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion ([M]⁺ or [M+H]⁺) and major fragment ions. The accurate mass measurement allows for the determination of the elemental formula.

Expected Spectral Features and Interpretation

The mass spectrum of this compound is expected to show a prominent molecular ion peak. Due to the presence of chlorine, an isotopic pattern for the molecular ion will be observed, with a characteristic [M]⁺ to [M+2]⁺ ratio of approximately 3:1.

Key Fragmentation Pathways: A common fragmentation pathway for coumarins involves the loss of a carbon monoxide (CO) molecule from the pyrone ring.[8] For this compound, other potential fragmentations include cleavage of the C-N bond connecting the aniline and coumarin moieties.

Caption: A simplified potential fragmentation pathway for this compound in mass spectrometry.

Conclusion

The comprehensive spectroscopic analysis of this compound, employing UV-Vis, FT-IR, NMR, and Mass Spectrometry, provides a robust framework for its unequivocal structural confirmation and characterization. Each technique offers complementary information, and their combined application is essential for ensuring the identity, purity, and quality of this potentially bioactive compound. The insights gained from these analyses are crucial for advancing its development in medicinal chemistry and related scientific disciplines.

References

-

National Center for Biotechnology Information. Mass Spectrometry Study of Coumarins: Correlation Between Charges of Atoms and Fragmentation Processes. PubChem. [Link]

-

Bentham Science. Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. Bentham Science. [Link]

-

Bentham Science. Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. Bentham Science. [Link]

-

MDPI. The UV-Visible Absorption Spectra of Coumarin and Nile Red in Aqueous Solution: A Polarizable QM/MM Study. MDPI. [Link]

-

National Center for Biotechnology Information. A Method for LC-MS/MS Profiling of Coumarins in Zanthoxylum zanthoxyloides (Lam.) B. Zepernich and Timler Extracts and Essential Oils. PubChem. [Link]

-

MDPI. Simultaneous Determination of Coumarin and Its Derivatives in Tobacco Products by Liquid Chromatography-Tandem Mass Spectrometry. MDPI. [Link]

-

ResearchGate. UV-Visible Absorption Spectra of Coumarins Studied in Acetonitrile. ResearchGate. [Link]

-

National Center for Biotechnology Information. Spectral Properties of Substituted Coumarins in Solution and Polymer Matrices. PubChem. [Link]

-

ResearchGate. UV-vis absorption spectra of bis(coumarins) derivatives (I-IV). ResearchGate. [Link]

-

ACS Publications. Synthesis and Photophysical Properties of Fluorescent 6-Aryl-D-π-A Coumarin Derivatives. ACS Publications. [Link]

-

ACS Publications. Solvent Effects on the UV–vis Absorption and Emission of Optoelectronic Coumarins: a Comparison of Three Empirical Solvatochromic Models. ACS Publications. [Link]

-

Arkivoc. Experimental and theoretical investigation of the structure and nucleophilic properties of 4-aminocoumarin. Arkivoc. [Link]

-

National Center for Biotechnology Information. Exploring Structural–Photophysical Property Relationships in Mitochondria-Targeted Deep-Red/NIR-Emitting Coumarins. PubChem. [Link]

-

ResearchGate. Photophysical properties of coumarin and its derivatives with 3-and 7-substitution. ResearchGate. [Link]

-

ResearchGate. Photophysical properties of coumarins in relation to the nature of their third and seventh substituents. ResearchGate. [Link]

-

Royal Society of Chemistry. Supporting Information: New Journal of Chemistry. Royal Society of Chemistry. [Link]

-

ResearchGate. Synthesis of 4-Aminocoumarin Derivatives with N-Substitutents Containing Hydroxy or Amino Groups. ResearchGate. [Link]

-

Journal of the Serbian Chemical Society. Synthesis, complete assignment of 1H- and 13C-NMR spectra and antioxidant activity of new azine derivative bearing coumarin moiety. Journal of the Serbian Chemical Society. [Link]

-

National Center for Biotechnology Information. Synthesis and Molecular Descriptor Characterization of Novel 4-Hydroxy-chromene-2-one Derivatives as Antimicrobial Agents. PubChem. [Link]

-

PubMed. Synthesis of novel substituted 7-(benzylideneamino)-4-methyl-2H-chromen-2-one derivatives as anti-inflammatory and analgesic agents. PubMed. [Link]

-

National Center for Biotechnology Information. Synthesis and Biological Evaluation of Coumarin-Linked 4-Anilinomethyl-1,2,3-Triazoles as Potent Inhibitors of Carbonic Anhydrases IX and XIII Involved in Tumorigenesis. PubChem. [Link]

-

ResearchGate. FTIR spectra of standard coumarin. ResearchGate. [Link]

-

ResearchGate. Molecular structure and spectral (FT-IR, Raman) investigations of 3-aminocoumarin. ResearchGate. [Link]

-

Sathyabama Institute of Science and Technology. SYNTHESIS OF CHROMENE-2-ONE BY PECHMANN CONDENSATION REACTION AND ITS ZONE OF INHIBITION ON GRAM NEGATIVE BACTERIA. Sathyabama Institute of Science and Technology. [Link]

-

MDPI. Synthesis and Molecular Descriptor Characterization of Novel 4-Hydroxy-chromene-2-one Derivatives as Antimicrobial Agents. MDPI. [Link]

-

Royal Society of Chemistry. 4-Aminocoumarin derivatives: synthesis and applications. Royal Society of Chemistry. [Link]

-

PubMed. Determination of 4-chloroaniline and its derivatives formed in the interaction of sodium hypochlorite and chlorhexidine by using gas chromatography. PubMed. [Link]

-

MDPI. Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. MDPI. [Link]

-

Marquette University. An In Vitro Spectroscopic Analysis to Determine Whether Para-Chloroaniline Is Produced from Mixing Sodium Hypochlorite and Chlorhexidine Acetate. Marquette University. [Link]

-

National Center for Biotechnology Information. 4-[(4-Fluorophenyl)amino]chromen-2-one. PubChem. [Link]

Sources

- 1. 4-Aminocoumarin derivatives: synthesis and applications - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. Spectral Properties of Substituted Coumarins in Solution and Polymer Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Exploring Structural–Photophysical Property Relationships in Mitochondria-Targeted Deep-Red/NIR-Emitting Coumarins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. arkat-usa.org [arkat-usa.org]

- 6. Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS [benthamopenarchives.com]

- 7. A Method for LC-MS/MS Profiling of Coumarins in Zanthoxylum zanthoxyloides (Lam.) B. Zepernich and Timler Extracts and Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benthamopen.com [benthamopen.com]

The Evolving Pharmacology of Coumarin Scaffolds: A Technical Guide to Biological Activity Assessment

Preamble: Beyond Anticoagulation - The Versatility of a Privileged Scaffold

For decades, the coumarin nucleus, a simple fusion of a benzene and α-pyrone ring, was primarily synonymous with the anticoagulant warfarin.[1] However, this perception belies the immense structural and functional diversity of this class of compounds.[2] Found widely in nature and readily accessible through robust synthetic methodologies, the coumarin scaffold has emerged as a "privileged structure" in modern medicinal chemistry.[3][4] Its unique physicochemical properties, including its planar structure and ability to engage in various non-covalent interactions, allow it to bind to a multitude of biological targets, eliciting a broad spectrum of pharmacological responses.[2]

This technical guide moves beyond a mere catalog of activities. It is designed for researchers, medicinal chemists, and drug development professionals, providing a deeper understanding of the causality behind the biological effects of novel coumarin derivatives. We will explore the key mechanisms of action, provide field-proven experimental protocols for their evaluation, and dissect the structure-activity relationships (SAR) that drive potency and selectivity. Our focus is on four major therapeutic areas where novel coumarins show exceptional promise: oncology, infectious diseases, inflammation, and thrombosis.

Part 1: The Anticancer Potential of Novel Coumarin Derivatives

Coumarin derivatives have demonstrated significant potential in oncology by modulating numerous hallmark pathways of cancer.[2] Their mechanisms are diverse, ranging from the induction of programmed cell death (apoptosis) to the inhibition of critical cell signaling cascades and angiogenesis.[5][6]

Core Mechanism: Induction of Apoptosis and Cell Cycle Arrest

A primary anticancer strategy of many novel coumarins is the selective induction of apoptosis in malignant cells. This is often achieved by modulating the delicate balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins.[7] Furthermore, these derivatives can halt cancer cell proliferation by inducing cell cycle arrest, typically at the G1 or G2/M phases, by inhibiting key regulators like cyclin-dependent kinases (CDKs).[5]

Key Signaling Pathway Modulation: The PI3K/Akt/mTOR Axis

The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway is a critical pro-survival cascade frequently hyperactivated in a wide range of cancers.[2][8] Its dysregulation promotes cell growth, proliferation, and resistance to therapy. Numerous coumarin derivatives have been specifically designed to inhibit key nodes within this pathway.[5][8] By suppressing the phosphorylation of Akt and downstream effectors, these compounds can effectively cut off a crucial survival signal for cancer cells, leading to reduced proliferation and apoptosis.[7][8]

Quantitative Assessment of Anticancer Activity

The cytotoxic and antiproliferative effects of novel coumarins are typically quantified by determining their half-maximal inhibitory concentration (IC₅₀) values against a panel of human cancer cell lines. The choice of cell lines is critical; for instance, evaluating compounds against both hormone-responsive (e.g., MCF-7) and triple-negative (e.g., MDA-MB-231) breast cancer cells provides broader insight into the compound's potential spectrum of activity.[6]

| Compound/Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Coumarin-Sulfonamide Hybrid | MCF-7 (Breast) | 0.0088 | [9] |

| Coumarin-Pyrimidine Hybrid | MCF-7 (Breast) | 0.23 | [9] |

| 3-(Coumarin-3-yl)-acrolein (5d) | A549 (Lung) | 0.70 ± 0.05 | [10] |

| 3-(Coumarin-3-yl)-acrolein (6e) | KB (Oral) | 0.39 ± 0.07 | [10] |

| 7-Hydroxycoumarin Derivative (4) | MCF-7 (Breast) | 3.26 | [7] |

| 7-Hydroxycoumarin Derivative (4) | HL60 (Leukemia) | 8.09 | [7][11] |

| Coumarin-Pyrazole Hybrid (2d) | MCF-7 (Breast) | 2.54 ± 0.12 | [12] |

| 4-Fluoro Benzamide Derivative (14b) | HepG2 (Liver) | 2.62 | [13] |

Table 1: Representative IC₅₀ values of novel coumarin derivatives against various human cancer cell lines.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell viability, which serves as an effective proxy for cytotoxic activity.[14][15]

Principle: Viable, metabolically active cells possess mitochondrial reductase enzymes that cleave the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Culture human cancer cells (e.g., MCF-7, A549, HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[15]

-

Compound Treatment: Prepare stock solutions of the synthesized coumarin derivatives in sterile DMSO. Serially dilute the stock solutions with culture medium to achieve a range of final concentrations (e.g., 0.01 to 100 µM).[7] Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include wells for a vehicle control (DMSO-containing medium) and a positive control (e.g., Doxorubicin).[14]

-

Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ atmosphere.[14]

-

MTT Addition: Following incubation, carefully remove the treatment medium. Add 20-30 µL of MTT solution (typically 2-5 mg/mL in phosphate-buffered saline, PBS) to each well and incubate for 3-4 hours at 37°C.[15]

-

Formazan Solubilization: Remove the MTT solution. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[15]

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of 490-570 nm using a microplate reader.[14][15]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration (log scale) to determine the IC₅₀ value.

Part 2: Antimicrobial Activity of Novel Coumarin Derivatives

The rise of multidrug-resistant (MDR) pathogens presents a global health crisis, necessitating the development of new antimicrobial agents. Coumarin derivatives have emerged as a promising class of compounds with significant activity against a wide range of bacteria and fungi.[16]

Mechanism of Action

The antimicrobial action of coumarins can be multifaceted. Some derivatives are known to disrupt the bacterial cell membrane, leading to leakage of cellular contents and cell death.[17] Others may interfere with essential cellular processes such as DNA gyrase activity, a key enzyme in bacterial DNA replication, or biofilm formation, which is crucial for bacterial colonization and persistence.

Quantitative Assessment of Antimicrobial Efficacy

The potency of antimicrobial agents is determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits the growth of a microorganism.[16] Efficacy is often tested against a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungal pathogens like Candida albicans.[12]

| Compound/Derivative Class | Microorganism | MIC (µg/mL) | Reference |

| Coumarin-1,3,4-Thiadiazine (6) | Bacillus pumilis | 3.91 | [16] |

| Coumarin-Pyrazole (11) | Bacillus pumilis | 1.95 | [16] |

| S-CH₃ Substituted Coumarin (14) | Staphylococcus faecalis | 1.95 | [16] |

| S-CH₃ Substituted Coumarin (14) | Enterobacter cloacae | 3.91 | [16] |

| Coumarin-1,2,3-Triazole Hybrid | S. aureus, S. pyogenes | 0.5 - 4 | [18] |

| Pyrogallol-Coumarin Hybrid | Pseudomonas aeruginosa | 0.8 - 2.7 (mM) | [18] |

| Amido-Coumarin (57f) | E. coli, S. aureus | 6.25 - 25 | [19] |

Table 2: Representative Minimum Inhibitory Concentration (MIC) values of novel coumarin derivatives.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and quantitative technique for determining the MIC of an antimicrobial agent.[16][20]

Principle: A standardized inoculum of a specific microorganism is challenged with serial dilutions of the antimicrobial compound in a liquid growth medium. The MIC is identified as the lowest concentration of the compound at which no visible growth occurs.

Step-by-Step Methodology:

-

Preparation of Compound Dilutions: In a sterile 96-well microtiter plate, prepare two-fold serial dilutions of the test coumarin derivatives in an appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). Concentrations may range from 128 µg/mL down to 1 µg/mL or lower.[13]

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland turbidity standard. This corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.[12] Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours for bacteria, or 24-48 hours for fungi.[21]

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth (i.e., the well is clear).[20]

Part 3: Anti-Inflammatory and Anticoagulant Activities

Anti-Inflammatory Effects via COX Inhibition

Inflammation is a biological response mediated by enzymes like cyclooxygenases (COX-1 and COX-2).[22] Non-steroidal anti-inflammatory drugs (NSAIDs) typically exert their effects by inhibiting these enzymes. Several coumarin derivatives have been identified as potent inhibitors of COX enzymes, suggesting their potential as novel anti-inflammatory agents with potentially fewer side effects than traditional NSAIDs.[22][23]

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay This assay measures the ability of a compound to inhibit the conversion of arachidonic acid to prostaglandin E₂ (PGE₂) by purified COX-1 or COX-2 enzymes.

-

Reagent Preparation: Prepare solutions of purified human recombinant COX-1 or COX-2 enzyme, arachidonic acid (substrate), and the test coumarin derivatives.[24]

-

Reaction Incubation: In a reaction buffer, pre-incubate the enzyme with various concentrations of the test compound or a reference inhibitor (e.g., Indomethacin) for a short period at 37°C.[24]

-

Initiate Reaction: Add arachidonic acid to initiate the enzymatic reaction. Incubate for a defined period (e.g., 10-15 minutes).

-

Stop Reaction & Quantify: Terminate the reaction and quantify the amount of PGE₂ produced using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

Data Analysis: Calculate the percentage of COX inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value.

Anticoagulant Activity: Prothrombin Time (PT) Assay

The anticoagulant effect of classic coumarins like warfarin is achieved through the antagonism of Vitamin K, which is essential for the synthesis of several clotting factors (II, VII, IX, X).[1] The Prothrombin Time (PT) assay is a fundamental screening test that measures the integrity of the extrinsic and common pathways of the coagulation cascade, which are directly affected by these factors.[25]

Experimental Protocol: Prothrombin Time (PT) Assay This protocol measures the time it takes for a fibrin clot to form in a plasma sample after the addition of a thromboplastin reagent.

-

Sample Collection: Collect whole blood into a tube containing 3.2% sodium citrate anticoagulant. The ratio of blood to anticoagulant must be 9:1.[26]

-

Plasma Preparation: Centrifuge the blood sample at 2500xg for 15 minutes to obtain platelet-poor plasma.[26]

-

Assay Performance: a. Pre-warm the plasma sample and the PT reagent (containing thromboplastin and calcium) to 37°C.[27] b. Add a specific volume of the PT reagent to the plasma sample. c. Simultaneously start a timer and measure the time (in seconds) required for a fibrin clot to form. This can be done manually by visual detection or using an automated coagulometer.[28]

-

Data Interpretation: A prolonged PT compared to a normal control plasma indicates a deficiency in the extrinsic/common pathway factors or the presence of an inhibitor, such as a coumarin anticoagulant.[26]

Conclusion and Future Directions

The coumarin scaffold represents a remarkably versatile platform for the development of novel therapeutics. The diverse biological activities, coupled with high synthetic tractability, ensure that coumarin chemistry will remain a vibrant and productive area of research. Future work should focus on optimizing lead compounds to improve their pharmacokinetic profiles, reduce potential toxicity, and enhance target selectivity. The integration of computational modeling with the robust experimental protocols outlined in this guide will be crucial for the rational design of the next generation of coumarin-based drugs, moving them from promising scaffolds to clinically impactful therapies.

References

A consolidated list of all sources cited within this guide, including full titles and verifiable URLs.

-

Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Coumarin Derivatives as Anticancer Agents: Mechanistic Landscape with an Emphasis on Breast Cancer. (n.d.). MDPI. Retrieved from [Link]

-

Synthesis, Crystal Structure, Antitumor, and Antimicrobial Activity of Novel Copper(II) Complexes with a Coumarin Derivative Containing a Histamine Substituent. (n.d.). MDPI. Retrieved from [Link]

-

Novel Coumarin Derivatives: Synthesis, Characterization and Antimicrobial Activity. (2019). South African Chemical Institute. Retrieved from [Link]

-

Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells. (n.d.). MDPI. Retrieved from [Link]

-

Design, synthesis and anticancer activity studies of 3-(coumarin-3-yl)-acrolein derivatives: Evidenced by integrating network pharmacology and vitro assay. (n.d.). Frontiers. Retrieved from [Link]

-

Summary of the IC50 (µ M) values of the tested derivatives against a panel of cancer cells. (n.d.). ResearchGate. Retrieved from [Link]

-

Coumarin derivatives as anticancer agents targeting PI3K-AKT-mTOR pathway: a comprehensive literature review. (n.d.). PubMed. Retrieved from [Link]

-

MIC's of the test compounds (2-7) against bacterial and fungal species. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis of novel coumarin derivatives and its biological evaluations. (n.d.). Prime Scholars. Retrieved from [Link]

-

IC 50 values (µM) of the most potent coumarin derivatives (five compounds). (n.d.). ResearchGate. Retrieved from [Link]

-

Coumarin as an Elite Scaffold in Anti-Breast Cancer Drug Development: Design Strategies, Mechanistic Insights, and Structure–Activity Relationships. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Recent Developments on Coumarin Hybrids as Antimicrobial Agents. (n.d.). MDPI. Retrieved from [Link]

-

A Review on Anti-Tumor Mechanisms of Coumarins. (2020). Frontiers. Retrieved from [Link]

-

Molecular Insights into Coumarin Analogues as Antimicrobial Agents: Recent Developments in Drug Discovery. (n.d.). MDPI. Retrieved from [Link]

-

Novel Coumarin Derivatives: Synthesis, Characterization and Antimicrobial Activity. (n.d.). PDF from ResearchGate. Retrieved from [Link]

-

Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives. (2021). MDPI. Retrieved from [Link]

-

Synthesis of a novel coumarin via the Mannich reaction: in vitro and in silico evaluation of anti-cancer, antimicrobial and antioxidant activities. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Minimum inhibitory concentration (MIC) of the coumarin derivatives in... (n.d.). ResearchGate. Retrieved from [Link]

-

Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. (n.d.). MDPI. Retrieved from [Link]

-

Antiplatelet Activity of Coumarins: In Vitro Assays on COX-1. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Prothrombin Time. (2021). PhenX Toolkit. Retrieved from [Link]

-

To describe the manual method for determining the PT-INR on citrated plasma (blue tube). (n.d.). PDF from Western Cape Government. Retrieved from [Link]

-

Antiplatelet Activity of Coumarins: In Vitro Assays on COX-1. (n.d.). ResearchGate. Retrieved from [Link]

-

MTT (Assay protocol). (2023). Protocols.io. Retrieved from [Link]

-

Prothrombin Time Testing. (n.d.). Spectra Laboratories. Retrieved from [Link]

-

Prothrombin Time (PT) (LIQUID REAGENT). (n.d.). Atlas Medical. Retrieved from [Link]

-

Prothrombin time (PT). (n.d.). PDF from a university source. Retrieved from [Link]

-

Synthesis of new coumarin derivatives and assessment of their antimicrobial efficacy. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). PDF from an international organization. Retrieved from [Link]

-

Design, Synthesis, and Anti-Inflammatory Activity of Some Coumarin Schiff Base Derivatives: In silico and in vitro Study. (2022). National Center for Biotechnology Information. Retrieved from [Link]

-

CRUDE COUMARIN EXTRACT PREPARATION USING CASSIA CINNAMON POWDER AND ITS pH ANALYSIS WITH EXAMINATION OF ANTIMICROBIAL ACTIVITY. (2022). International Journal of Medical and Pharmaceutical Case Reports. Retrieved from [Link]

-

Synthesis and Antimicrobial Activity of Some New Coumarin Incorporated Pyridine-3-carbonitrile Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

-

Anti-Inflammatory Screening and Molecular Modeling of Some Novel Coumarin Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

Sources

- 1. spectra-labs.com [spectra-labs.com]

- 2. Frontiers | A Review on Anti-Tumor Mechanisms of Coumarins [frontiersin.org]

- 3. benchchem.com [benchchem.com]

- 4. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Coumarin derivatives as anticancer agents targeting PI3K-AKT-mTOR pathway: a comprehensive literature review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Coumarin as an Elite Scaffold in Anti-Breast Cancer Drug Development: Design Strategies, Mechanistic Insights, and Structure–Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Design, synthesis and anticancer activity studies of 3-(coumarin-3-yl)-acrolein derivatives: Evidenced by integrating network pharmacology and vitro assay [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis of a novel coumarin via the Mannich reaction: in vitro and in silico evaluation of anti-cancer, antimicrobial and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. benchchem.com [benchchem.com]

- 15. MTT (Assay protocol [protocols.io]

- 16. Synthesis of new coumarin derivatives and assessment of their antimicrobial efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. mdpi.com [mdpi.com]

- 20. pdb.apec.org [pdb.apec.org]

- 21. researchgate.net [researchgate.net]

- 22. Design, Synthesis, and Anti-Inflammatory Activity of Some Coumarin Schiff Base Derivatives: In silico and in vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Antiplatelet Activity of Coumarins: In Vitro Assays on COX-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 25. PhenX Toolkit: Protocols [phenxtoolkit.org]

- 26. atlas-medical.com [atlas-medical.com]

- 27. diagnolab.com.na [diagnolab.com.na]

- 28. uomus.edu.iq [uomus.edu.iq]

The Core Mechanism of Action of 4-Anilinocoumarin Compounds: A Technical Guide for Researchers

Introduction: The Versatile 4-Anilinocoumarin Scaffold

The 4-anilinocoumarin scaffold, a synthetic construct featuring a coumarin nucleus linked to an aniline moiety at the 4-position, has emerged as a privileged structure in medicinal chemistry.[1] These derivatives exhibit a broad spectrum of pharmacological activities, including potent anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3] The therapeutic potential of these compounds is intrinsically linked to the nature and position of substituents on both the coumarin and aniline rings, allowing for fine-tuning of their biological activity and selectivity.[1] This guide provides an in-depth exploration of the core mechanisms of action of 4-anilinocoumarin compounds, with a primary focus on their well-documented anticancer properties, while also touching upon their other notable biological activities.

Part 1: The Primary Anticancer Mechanism - Potent Kinase Inhibition

The predominant mechanism through which 4-anilinocoumarin derivatives exert their anticancer effects is the inhibition of protein kinases.[1][4] These enzymes play a critical role in signal transduction pathways that regulate cell proliferation, survival, and angiogenesis, processes that are often dysregulated in cancer.

Targeting Key Oncogenic Drivers: EGFR and VEGFR-2

Extensive research has identified the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) as primary molecular targets for many 4-anilinocoumarin compounds.[1][5]

-

Epidermal Growth Factor Receptor (EGFR) Inhibition: EGFR is a transmembrane tyrosine kinase that, upon activation by its ligands (e.g., EGF), triggers a cascade of intracellular signaling events that promote cell growth and division.[1] Aberrant EGFR activation is a hallmark of numerous cancers, making it a prime therapeutic target.[6] 4-Anilinocoumarin derivatives have been shown to effectively inhibit EGFR, thereby disrupting downstream signaling and curbing uncontrolled cell proliferation.[1]

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition: VEGFR-2 is another critical receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[1] By inhibiting VEGFR-2, 4-anilinocoumarin compounds can effectively stifle tumor growth and metastasis by cutting off their blood supply.[7]

The following diagram illustrates the simplified signaling pathways of EGFR and VEGFR-2 and the inhibitory action of 4-anilinocoumarin compounds.

Caption: Inhibition of EGFR and VEGFR-2 signaling by 4-anilinocoumarin compounds.

Part 2: Multifaceted Anticancer Mechanisms of Action

Beyond direct kinase inhibition, 4-anilinocoumarin compounds employ a variety of other mechanisms to combat cancer, showcasing their versatility as therapeutic agents.

Induction of Apoptosis and Cell Cycle Arrest

Several studies have demonstrated that 4-anilinocoumarin derivatives can induce programmed cell death, or apoptosis, in cancer cells.[8] This is often accompanied by cell cycle arrest, typically at the G2/M phase, which prevents cancer cells from dividing and proliferating.[8] For instance, certain 3-substituted 4-anilinocoumarin derivatives have been shown to induce G2/M phase arrest and apoptosis in MCF-7 breast cancer cells in a dose-dependent manner.[8]

Disruption of Microtubule Dynamics

A fascinating mechanism of action for some 4-anilinocoumarin analogues is their ability to interfere with microtubule formation.[9] By interacting with the colchicine-binding site on tubulin, these compounds inhibit tubulin polymerization, leading to a disruption of the microtubule network.[9][10] This is a critical process for cell division, and its disruption ultimately leads to mitotic arrest and cell death.[9]

The following workflow diagram illustrates a typical experimental approach to characterizing the cellular effects of 4-anilinocoumarin compounds.

Caption: Experimental workflow for evaluating the cellular effects of 4-anilinocoumarin compounds.

Part 3: Structure-Activity Relationship (SAR) Insights

The biological potency of 4-anilinocoumarin derivatives is highly dependent on the chemical nature and position of substituents on both the coumarin and aniline rings.[1][11] Understanding these structure-activity relationships (SAR) is crucial for the rational design of more potent and selective therapeutic agents.

| Compound Class | Key Substituents | Observed Activity | Reference |

| 3-Substituted 4-Anilinocoumarins | 3-trifluoroacetyl group | Excellent anti-proliferative activity against MCF-7, HepG2, HCT116, and Panc-1 cell lines. | [8] |

| 4-Anilinocoumarins | Substitutions on both coumarin and aniline rings | Modulate VEGFR-2 inhibitory potency. | [1] |

| 4-Arylcoumarin Analogues | Analogues of combretastatin A-4 | Strong cytotoxic activity and potent inhibition of microtubule formation. | [9] |

| 4-Methylcoumarin Derivatives | 7,8-dihydroxycoumarins with alkyl groups at C3 | Potent cytotoxic effects against K562, LS180, and MCF-7 cells. | [12] |

Part 4: Broader Biological Activities

While their anticancer properties are extensively studied, 4-anilinocoumarin compounds also exhibit notable antimicrobial and anti-inflammatory activities.

Antimicrobial Potential

Several 4-anilinocoumarin derivatives have demonstrated significant inhibitory action against various bacterial strains, including both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria.[2][3] The mechanism of their antimicrobial action is an area of ongoing investigation.

Anti-inflammatory Effects

The anti-inflammatory properties of coumarin derivatives are also well-documented.[13] Some studies suggest that these compounds can modulate signaling pathways involved in inflammation, such as the MAPK and NF-κB pathways.[14]

Part 5: Detailed Experimental Protocol - In Vitro Cytotoxicity (MTT Assay)

To provide a practical context, a detailed protocol for the widely used MTT assay to determine the cytotoxic effects of 4-anilinocoumarin compounds is outlined below.

Objective: To determine the concentration of a 4-anilinocoumarin compound that inhibits the growth of a cancer cell line by 50% (IC50).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Cancer cell line of interest (e.g., MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

4-Anilinocoumarin compound stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well microtiter plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cancer cells.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the 4-anilinocoumarin compound in complete medium from the stock solution.

-

Remove the old medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank (medium only).

-

Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).

-

-

MTT Addition:

-

After incubation, add 20 µL of MTT solution to each well.

-

Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well.

-

Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank wells from the absorbance of all other wells.

-

Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software program.

-

Conclusion and Future Directions

4-Anilinocoumarin compounds represent a highly promising class of therapeutic agents with a multifaceted mechanism of action, primarily centered on the inhibition of key protein kinases involved in cancer progression. Their ability to also induce apoptosis, arrest the cell cycle, and disrupt microtubule dynamics underscores their potential for effective cancer therapy. The well-defined structure-activity relationships provide a solid foundation for the rational design of next-generation derivatives with enhanced potency and selectivity. While significant progress has been made in understanding their anticancer effects, further research is warranted to fully elucidate the mechanisms underlying their antimicrobial and anti-inflammatory activities. Future investigations should also focus on the pharmacokinetic and toxicological profiles of lead compounds to facilitate their translation from preclinical research to clinical applications.

References

[1] Structure-Activity Relationship of 4-Anilinocoumarin Derivatives: A Comprehensive Technical Guide - Benchchem. (n.d.). Retrieved from

[8] Dong, G., et al. (2017). Design, synthesis and biological evaluation of novel 3-substituted 4-anilino-coumarin derivatives as antitumor agents. Bioorganic & Medicinal Chemistry Letters, 27(5), 867-874. Retrieved from

[2] Yadav, S., & Kumar, N. (2022). Synthesis and evaluation of novel 4-anilinocoumarin derivatives as potential antimicrobial agents. Journal of Applied Pharmaceutical Science, 12(05), 196-204. Retrieved from

[3] Yadav, S., & Kumar, N. (2022). Synthesis and evaluation of novel 4-anilinocoumarin derivatives as potential antimicrobial agents. Journal of Applied Pharmaceutical Science, 12(05), 196–204. Retrieved from

[10] Abdel-Wahab, B. F., et al. (2023). Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies. RSC Medicinal Chemistry. Retrieved from

[9] Bouissane, L., et al. (2017). Synthesis and biological evaluation of 4-arylcoumarin analogues as tubulin-targeting antitumor agents. Bioorganic & Medicinal Chemistry, 25(5), 1652-1665. Retrieved from

[11] Sari, Y., et al. (2018). Study on Anti-Tumor Activity of Novel 3-Substituted 4 Anilino-Coumarin Derivatives Using Quantitative Structure-Activity Relationship (QSAR). Materials Science Forum, 948, 10-15. Retrieved from

[7] A diagrammatic sketch illustrating the signalling pathway of the EGFR/PI3K/AKT/mTOR and coumarin targeting retrieved by Biorender.com templates. (n.d.). ResearchGate. Retrieved from

[6] Zhang, H., et al. (2016). 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity. Anticancer Agents in Medicinal Chemistry, 16(12), 1652-1664. Retrieved from

[12] Rashidi, M., et al. (2018). Structure-activity relationship studies of 4-methylcoumarin derivatives as anticancer agents. Research in Pharmaceutical Sciences, 13(6), 547-557. Retrieved from

[4] El-Gamal, M. I., et al. (2022). Antitumor and multikinase inhibition activities of some synthesized coumarin and benzofuran derivatives. Archiv der Pharmazie, 355(5), e2100327. Retrieved from

[5] A review on anti-tumor mechanisms of coumarins. (2020). Frontiers in Pharmacology. Retrieved from

[13] Evaluation of Anti-Inflammatory and Anti-Tubercular Activity of 4-Methyl-7-Substituted Coumarin Hybrids and Their Structure Activity Relationships. (2023). Molecules. Retrieved from

[14] Kim, D. H., et al. (2022). Anti-Inflammatory Effects of 6-Methylcoumarin in LPS-Stimulated RAW 264.7 Macrophages via Regulation of MAPK and NF-κB Signaling Pathways. Molecules, 27(19), 6268. Retrieved from

Sources

- 1. benchchem.com [benchchem.com]

- 2. japsonline.com [japsonline.com]

- 3. japsonline.com [japsonline.com]

- 4. Antitumor and multikinase inhibition activities of some synthesized coumarin and benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Review on Anti-Tumor Mechanisms of Coumarins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Design, synthesis and biological evaluation of novel 3-substituted 4-anilino-coumarin derivatives as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and biological evaluation of 4 arylcoumarin analogues as tubulin-targeting antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Study on Anti-Tumor Activity of Novel 3-Substituted 4 Anilino-Coumarin Derivatives Using Quantitative Structure-Activity Relationship (QSAR) | Scientific.Net [scientific.net]

- 12. Structure-activity relationship studies of 4-methylcoumarin derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Anti-Inflammatory Effects of 6-Methylcoumarin in LPS-Stimulated RAW 264.7 Macrophages via Regulation of MAPK and NF-κB Signaling Pathways [mdpi.com]

The Synthesis of 4-anilino-2H-chromen-2-one: A Journey from Classical Discovery to Modern Methodologies

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 4-anilino-2H-chromen-2-one scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and materials science. Its derivatives have garnered attention for their diverse biological activities, including potential applications as anticancer and antimicrobial agents. This technical guide provides a comprehensive overview of the discovery and historical evolution of the synthesis of 4-anilino-2H-chromen-2-one, delving into the core synthetic strategies, mechanistic underpinnings, and detailed experimental protocols.

A Historical Perspective: The Genesis of a Versatile Scaffold

The journey into the synthesis of 4-aminocoumarins, the parent class of compounds to which 4-anilino-2H-chromen-2-one belongs, has its roots in the mid-20th century. Early investigations into the reactivity of 4-hydroxycoumarin laid the groundwork for the introduction of various substituents at the C4 position. The direct replacement of the hydroxyl group with an amino functionality emerged as a key transformation.

While pinpointing the exact first synthesis of 4-anilino-2H-chromen-2-one is challenging based on currently available literature, the foundational work on the reaction of 4-hydroxycoumarin with amines was significantly advanced by the contributions of researchers such as V. A. Zagorevskii and his collaborators in the 1960s and 1970s.[1] Their systematic studies on the synthesis of 4-aminocoumarins paved the way for the development of various derivatives, including those bearing an aniline moiety.

Initially, these syntheses were often carried out under harsh conditions, requiring high temperatures and long reaction times. However, these early explorations were crucial in establishing the feasibility of the nucleophilic substitution reaction at the C4 position of the coumarin ring.

Core Synthetic Strategies: From Conventional Heating to Microwave-Assisted Reactions

The synthesis of 4-anilino-2H-chromen-2-one has evolved from classical, often strenuous, methods to more efficient and environmentally benign modern techniques. The two primary and historically significant pathways involve the utilization of 4-hydroxycoumarin and 4-chlorocoumarin as starting materials.

The Direct Amination of 4-Hydroxycoumarin

The most prevalent and straightforward method for the synthesis of 4-anilino-2H-chromen-2-one is the direct reaction of 4-hydroxycoumarin with aniline. This reaction is a nucleophilic substitution where the amino group of aniline attacks the C4 position of the coumarin ring, leading to the displacement of the hydroxyl group.

Reaction Mechanism:

The reaction is believed to proceed through a tautomeric equilibrium of 4-hydroxycoumarin, which exists in both the enol (4-hydroxy-2H-chromen-2-one) and keto (2,4-chromanedione) forms. The keto form is more susceptible to nucleophilic attack at the C4 position. The reaction can be catalyzed by acids or performed under neutral or basic conditions, often at elevated temperatures.

Classical Approach:

Early methodologies involved heating a mixture of 4-hydroxycoumarin and aniline, often in a high-boiling solvent or neat, for several hours. While effective, this method often required high temperatures and could lead to the formation of byproducts.

Modern Advancements: Microwave-Assisted Synthesis:

A significant improvement in the synthesis of 4-anilino-2H-chromen-2-one came with the advent of microwave-assisted organic synthesis (MAOS). This technique dramatically reduces reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles. The reaction of 4-hydroxycoumarin with primary amines, including aniline, under microwave irradiation without a solvent has been shown to be a highly efficient method.[2]

Experimental Protocol: Microwave-Assisted Synthesis of 4-anilino-2H-chromen-2-one from 4-Hydroxycoumarin

Materials:

-

4-Hydroxycoumarin

-

Aniline

-

Microwave reactor

Procedure:

-

In a microwave-safe reaction vessel, combine 4-hydroxycoumarin (1.0 eq) and aniline (1.2 eq).

-

Seal the vessel and place it in the microwave reactor.

-

Irradiate the mixture at a suitable power (e.g., 150-300 W) and temperature (e.g., 120-150 °C) for a short duration (e.g., 5-15 minutes). The reaction progress should be monitored by thin-layer chromatography (TLC).

-

After completion of the reaction, allow the vessel to cool to room temperature.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or acetic acid, to afford 4-anilino-2H-chromen-2-one as a crystalline solid.

Characterization Data:

The identity and purity of the synthesized 4-anilino-2H-chromen-2-one should be confirmed by standard analytical techniques.

| Technique | Expected Observations |

| Melting Point | Typically in the range of 265-270 °C |

| ¹H NMR | Signals corresponding to the aromatic protons of the coumarin and aniline rings, a singlet for the C3-H, and a broad singlet for the N-H proton. |

| ¹³C NMR | Resonances for all the carbon atoms in the molecule, including the characteristic carbonyl carbon (C2) of the lactone ring. |

| FT-IR (cm⁻¹) | Characteristic absorption bands for N-H stretching, C=O stretching (lactone), and C=C stretching of the aromatic rings. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of 4-anilino-2H-chromen-2-one (C₁₅H₁₁NO₂). |

Synthesis from 4-Chlorocoumarin

An alternative historical route to 4-anilino-2H-chromen-2-one involves the use of 4-chlorocoumarin as the starting material. This method relies on a nucleophilic aromatic substitution reaction, where the aniline displaces the chloride ion at the C4 position. 4-Chlorocoumarin can be prepared from 4-hydroxycoumarin by reaction with a chlorinating agent such as phosphorus oxychloride or thionyl chloride.

Reaction Workflow:

This two-step approach, while being effective, is generally less preferred than the direct amination of 4-hydroxycoumarin due to the need for an additional synthetic step and the use of potentially hazardous chlorinating agents.

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Advantages | Disadvantages |

| Direct Amination (Classical) | 4-Hydroxycoumarin | One-step, readily available starting material. | Often requires high temperatures and long reaction times, potential for byproducts. |

| Direct Amination (Microwave) | 4-Hydroxycoumarin | Rapid, high yields, clean reactions, often solvent-free.[2] | Requires specialized microwave equipment. |

| From 4-Chlorocoumarin | 4-Chlorocoumarin | Can be effective for certain substituted anilines. | Two-step process, involves hazardous chlorinating agents. |

Conclusion and Future Perspectives

The synthesis of 4-anilino-2H-chromen-2-one has a rich history, evolving from classical, high-temperature reactions to modern, efficient microwave-assisted protocols. The direct amination of 4-hydroxycoumarin remains the most practical and widely used method, offering a convergent and atom-economical route to this valuable scaffold.

The continued interest in 4-anilino-2H-chromen-2-one and its derivatives in drug discovery and materials science will undoubtedly drive further innovation in its synthesis. Future research may focus on the development of even more sustainable and scalable methods, such as continuous flow synthesis or the use of novel catalytic systems. The exploration of new synthetic pathways will not only facilitate access to this important molecule but also open up new avenues for the creation of novel derivatives with enhanced biological and physical properties.

References

-

Sadeghpour, M., Olyaei, A., & Adl, A. (2021). 4-Aminocoumarin derivatives: synthesis and applications. New Journal of Chemistry, 45(13), 5744-5763. [Link]

-

Ivanov, I. C., & Stoyanov, E. V. (2004). Convenient Replacement of the Hydroxy by an Amino Group in 4-Hydroxycoumarin and 4-Hydroxy-6-methyl-2-pyrone under Microwave Irradiation. Molecules, 9(7), 543-549. [Link]

-

Abdou, M. M. (2019). Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions. Arabian Journal of Chemistry, 12(1), 88-121. [Link]

-

Ivanov, I. C., Angelova, V. T., Vassilev, N., Tiritiris, I., & Iliev, B. (2013). Synthesis of 4-Aminocoumarin Derivatives with N-Substituents Containing Hydroxy or Amino Groups. Zeitschrift für Naturforschung B, 68(10), 1031-1040. [Link]

-

Gao, W. T., Hou, W. D., Zheng, M. R., & Tang, L. J. (2006). Clean and Convenient One-Pot Synthesis of 4-Hydroxycoumarin and 4-Hydroxy-2-quinolinone Derivatives. Synthetic Communications, 36(10), 1375-1381. [Link]

Sources

A Comprehensive Guide to the Structural Elucidation of 4-(4-chloroanilino)-2H-chromen-2-one

Introduction: The Significance of 4-Aminocoumarins

Coumarins, a class of benzopyrone compounds, are ubiquitous in the plant kingdom and form the structural core of numerous molecules with significant pharmacological relevance.[1][2] The introduction of an amino group at the C-4 position gives rise to 4-aminocoumarins, a scaffold of profound interest in medicinal chemistry and drug development. These derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][3][4][5]